
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinazolinone derivatives involves multi-step reaction procedures. In one study, 3-amino-4(3H) quinazolinone derivatives were reacted with chloroacetyl chloride to yield intermediate compounds, which were then treated with 5-(4-chlorophenyl) 1,3,4-oxadiazole-2-thiol to produce quinazolinone-1,3,4-oxadiazole derivatives . Another approach involved the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4] triazolo [4,3-a] quinazolin-5(4H)-ones, characterized by various spectroscopic methods . Additionally, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones were synthesized through a Biginelli reaction catalyzed by ceric ammonium nitrite (CAN) .
Molecular Structure Analysis
The molecular structures of the synthesized compounds were confirmed using spectroscopic techniques such as FTIR, NMR, and mass spectrometry. Single-crystal X-ray diffraction (XRD) was used to analyze the precise structure of a 4-(2-chlorobenzyl)-1-(5-nitro-2-(pyrrolidin-1-yl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one compound . Another compound's structure was confirmed by X-ray diffraction and was consistent with the molecular structure optimized by density functional theory (DFT) calculations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives are complex and involve multiple steps, including substitution, cyclization, and condensation reactions. The Biginelli reaction, a one-pot synthesis method, was used to synthesize some of the compounds . The reactivity of the synthesized compounds can be inferred from their interactions with biological targets, as evidenced by molecular docking studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized quinazolinone derivatives were determined through various analyses. The cytotoxic effects of the compounds were tested against cancer cell lines, with some showing remarkable activity . Antihistaminic activity was evaluated in guinea pigs, with one compound showing comparable potency to the reference drug chlorpheniramine maleate but with negligible sedative properties . Antibacterial, antifungal, and mosquito larvicidal activities were also assessed, with some compounds exhibiting good activity compared to standard antibiotics . Molecular electrostatic potential and frontier molecular orbitals were investigated using DFT to understand the electronic properties of the compounds .
Applications De Recherche Scientifique
Antimicrobial Applications
Several studies have synthesized and evaluated the antibacterial and antifungal activities of novel quinazolinone derivatives. For instance, Kapoor et al. (2017) synthesized amino acid/dipeptide derivatives of quinazolin-3(4H)-one and reported moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents [Kapoor, B., Nabi, A., Gupta, R., & Gupta, M. (2017)].
Anticancer Activity
Quinazolinone derivatives have been shown to possess significant anticancer properties. For example, Al-Suwaidan et al. (2016) designed and synthesized a series of 3-benzyl-substituted-4(3H)-quinazolinones and evaluated them for in vitro antitumor activity. Their findings demonstrated that certain compounds exhibited broad-spectrum antitumor activity and were more potent compared with the positive control 5-FU, suggesting their potential in cancer therapy [Al-Suwaidan, I. A., Abdel-Aziz, A., Shawer, T., Ayyad, R. R., Alanazi, A., El-Morsy, A. M., Mohamed, M., Abdel-Aziz, N. I., El-Sayed, M. A., & El-Azab, A. (2016)].
Anti-inflammatory and Analgesic Effects
Quinazolinone derivatives have also been investigated for their anti-inflammatory and analgesic activities. Dewangan et al. (2016) synthesized new 1,3,4-oxadiazole derivatives linked with quinazolin-4-one moiety and reported that certain compounds showed potent analgesic and anti-inflammatory activities in animal studies, indicating their therapeutic potential in managing pain and inflammation [Dewangan, D., Verma, V. S., Nakhate, K. T., Tripathi, D. K., Kashyap, P., & Dhongade, H. (2016)].
H1-Antihistaminic Agents
The development of H1-antihistaminic agents is another area of interest. Alagarsamy and Parthiban (2012) synthesized novel quinazolin-4(3H)-ones and tested them for H1-antihistaminic activity, with some compounds offering significant protection against histamine-induced bronchospasm in guinea pigs. This suggests their potential as new classes of H1-antihistaminic agents [Alagarsamy, V., & Parthiban, P. (2012)].
Propriétés
IUPAC Name |
2-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[3-(2-oxopyrrolidin-1-yl)propyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN4O3S/c1-17-22(28-24(34-17)18-7-4-8-19(27)15-18)16-35-26-29-21-10-3-2-9-20(21)25(33)31(26)14-6-13-30-12-5-11-23(30)32/h2-4,7-10,15H,5-6,11-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POCBQWWMBQMNPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3CCCN5CCCC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(3-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-(2-oxopyrrolidin-1-yl)propyl)quinazolin-4(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl 3-formyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B2549965.png)
![[3-Amino-5-(2-ethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2549966.png)
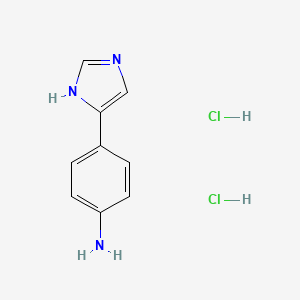
![2-[(2,5-Dimethyl-furan-3-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2549968.png)
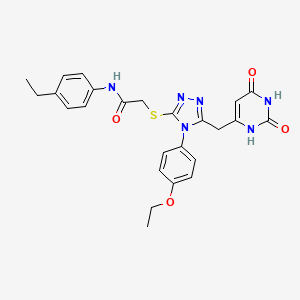
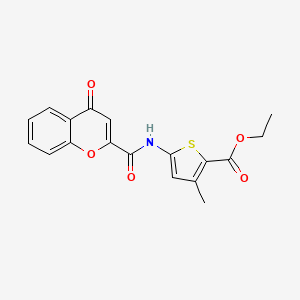
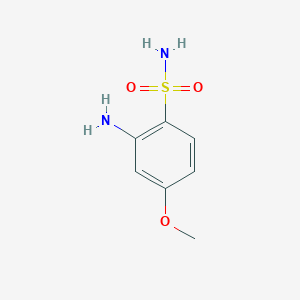
![N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B2549977.png)
![1-(4-Fluorophenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2549978.png)
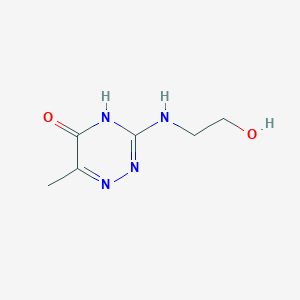
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2549982.png)

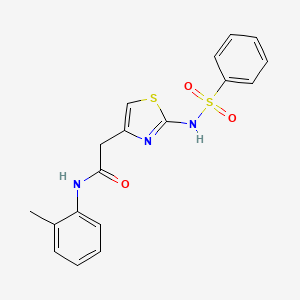
![N-[cyano(2,3-dichlorophenyl)methyl]-2-(6-methylpyridin-3-yl)acetamide](/img/structure/B2549987.png)